
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, also known as DMMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline has been found to have a variety of scientific research applications, including its use as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline is complex and involves a variety of biochemical and physiological processes. This compound has been found to interact with a number of different proteins and enzymes in the body, including acetylcholinesterase, butyrylcholinesterase, and metal ions. This compound has also been shown to affect the levels of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of certain neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline for lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This property makes it useful for a variety of applications, including the detection of heavy metal contamination in environmental samples. However, this compound also has a number of limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are a number of future directions for research on 4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline, including its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter levels in the brain may lead to the development of new treatments for a variety of neurological disorders. Finally, research into the synthesis and properties of this compound derivatives may lead to the development of new, more effective fluorescent probes and other scientific research tools.
Métodos De Síntesis
4,5-Dimethyl-2-(4-pyridinylmethoxy)aniline can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenol with 4-chloropyridine in the presence of a base, such as potassium carbonate. This reaction yields 4,5-dimethyl-2-(4-pyridinylmethoxy)phenol, which can then be converted to this compound through a series of steps involving oxidation and reduction reactions.
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-(pyridin-4-ylmethoxy)aniline |
InChI |
InChI=1S/C14H16N2O/c1-10-7-13(15)14(8-11(10)2)17-9-12-3-5-16-6-4-12/h3-8H,9,15H2,1-2H3 |
Clave InChI |
CVLROTPFWLTRGB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
SMILES canónico |
CC1=CC(=C(C=C1C)OCC2=CC=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


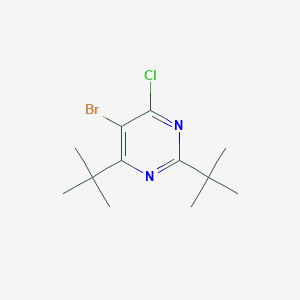

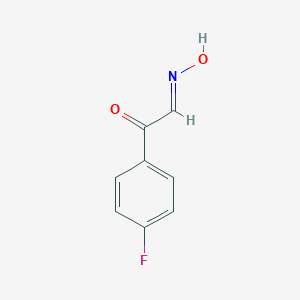

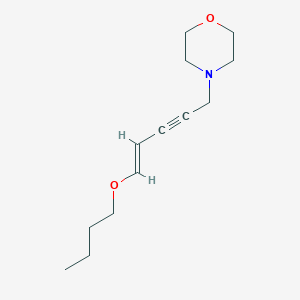

![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
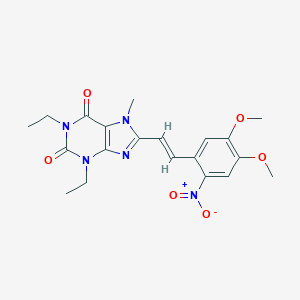
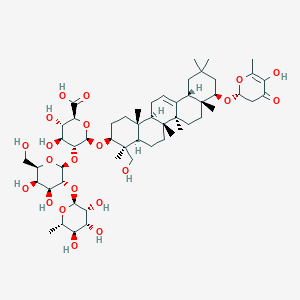
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
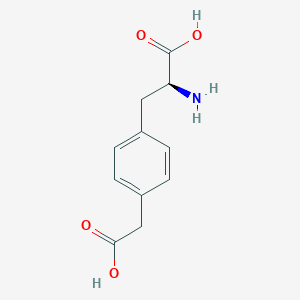

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
